

# Unraveling the Off-Target Activities of Roxadustat in Preclinical Settings: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Roxadustat |           |
| Cat. No.:            | B10761877  | Get Quote |

Authored for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Roxadustat** (FG-4592), a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, is primarily developed for the treatment of anemia associated with chronic kidney disease (CKD). By stabilizing HIF-α, **Roxadustat** mimics the body's response to hypoxia, leading to increased endogenous erythropoietin production and improved iron metabolism. However, the systemic stabilization of HIF, a master regulator of oxygen homeostasis, inevitably leads to a wide range of physiological effects beyond erythropoiesis. This technical guide delves into the preclinical evidence of **Roxadustat**'s off-target effects, providing a comprehensive overview of its impact on fibrosis, angiogenesis, inflammation, and lipid metabolism. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for the scientific community.

### Introduction

**Roxadustat**'s mechanism of action, the inhibition of prolyl hydroxylase domain enzymes (PHDs), prevents the degradation of HIF- $\alpha$  subunits (HIF- $1\alpha$  and HIF- $2\alpha$ ).[1][2] This leads to the accumulation of HIF- $\alpha$  and its translocation to the nucleus, where it dimerizes with HIF- $\beta$  and initiates the transcription of a broad array of genes. While the intended therapeutic effect is the upregulation of erythropoietin, this mode of action inherently influences numerous other



cellular processes. Understanding these off-target effects is crucial for a complete safety and efficacy profile of **Roxadustat** and for exploring its potential therapeutic applications in other disease contexts. This guide summarizes key preclinical findings, focusing on the molecular mechanisms and experimental evidence of **Roxadustat**'s activities beyond anemia correction.

## **Off-Target Effects on Fibrosis**

Preclinical studies have consistently demonstrated that **Roxadustat** can modulate fibrotic processes in various organs, including the lungs, kidneys, and peritoneum. The primary mechanism appears to be the interference with the Transforming Growth Factor- $\beta$ 1 (TGF- $\beta$ 1)/Smad signaling pathway, a central mediator of fibrosis.

#### **Pulmonary Fibrosis**

In a mouse model of bleomycin-induced pulmonary fibrosis, **Roxadustat** administration was shown to ameliorate lung fibrosis.[1][3] This was evidenced by a reduction in the pathology score and decreased collagen deposition in the lung tissue.[1][3] In vitro studies using L929 mouse fibroblasts stimulated with cobalt chloride (a hypoxia mimetic) also showed that **Roxadustat** inhibited cell proliferation and the production of key fibrotic markers.[1]

#### **Renal Fibrosis**

The effect of **Roxadustat** on renal fibrosis is complex and appears to be dose- and time-dependent.[4] Some studies suggest a protective role, with **Roxadustat** attenuating renal fibrosis in models of unilateral renal ischemia-reperfusion injury and folic acid-induced acute kidney injury.[4] The proposed mechanism involves the inhibition of the TGF-β1/Smad3 pathway in renal tubular epithelial cells.[2][5] However, other studies have indicated that high doses of **Roxadustat** might initially promote the expression of pro-fibrotic genes.[4] Another identified mechanism for the amelioration of tubulointerstitial fibrosis is the **Roxadustat**-mediated promotion of intact fibroblast growth factor 23 (iFGF23) cleavage through the transcriptional activation of the Furin enzyme, which in turn inhibits the iFGF23-WNT5A signaling pathway.[6]

#### **Peritoneal Fibrosis**

In a mouse model of peritoneal dialysis-related peritoneal fibrosis, **Roxadustat** was found to alleviate peritoneal thickening and reduce inflammation.[7] It also inhibited the epithelial-



mesenchymal transition (EMT), a key process in fibrosis, in TGF- $\beta$ 1-induced mesothelial cells. [7]

**Quantitative Data on Anti-Fibrotic Effects** 

| Model System                                                        | Key Fibrotic Markers                                          | Roxadustat<br>Treatment                  | Quantitative<br>Effect                                                                      | Reference(s) |
|---------------------------------------------------------------------|---------------------------------------------------------------|------------------------------------------|---------------------------------------------------------------------------------------------|--------------|
| Bleomycin-<br>induced<br>pulmonary<br>fibrosis (mice)               | Collagen I,<br>Collagen III, α-<br>SMA, CTGF, p-<br>Smad3     | Intraperitoneal<br>injection             | Significant reduction in expression compared to the bleomycin group.                        | [1][3]       |
| CoCl <sub>2</sub> -stimulated<br>L929 mouse<br>fibroblasts          | Cell Proliferation,<br>Collagen I,<br>Collagen III, α-<br>SMA | In vitro treatment                       | Inhibition of proliferation and reduced production of fibrotic markers.                     | [1]          |
| Hypoxia-induced<br>NRK-52E rat<br>renal tubular<br>epithelial cells | α-SMA, Collagen<br>I, CTGF, p-<br>Smad3                       | 3 μM in vitro                            | Significant inhibition of hypoxia-induced increased expression.                             | [2][5]       |
| Peritoneal dialysis-induced peritoneal fibrosis (mice)              | Fibronectin,<br>Collagen I, α-<br>SMA, E-cadherin             | Intraperitoneal<br>injection             | Decreased expression of fibrotic markers and increased expression of the epithelial marker. | [7]          |
| Folic acid-<br>induced acute<br>kidney injury<br>(mice)             | Fibronectin                                                   | 10 mg/kg<br>intraperitoneal<br>injection | Significant reduction in expression.                                                        | [8]          |

## Signaling Pathway: Roxadustat in Fibrosis



Roxadustat's Anti-Fibrotic Mechanism via TGF-β/Smad Pathway



Click to download full resolution via product page

Caption: Roxadustat inhibits the TGF- $\beta$ 1/p-Smad3 signaling pathway to reduce fibrosis.



#### **Off-Target Effects on Angiogenesis**

**Roxadustat**'s ability to stabilize HIF-1 $\alpha$  directly impacts angiogenesis, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.

#### **Promotion of Angiogenesis**

In preclinical models of diabetes, **Roxadustat** has been shown to accelerate cutaneous wound healing by promoting angiogenesis.[9] This effect is attributed to the activation of the HIF- $1\alpha$ /VEGF/VEGFR2 signaling pathway.[9] Studies in neonatal mice with hyperoxia-induced lung injury also demonstrated that **Roxadustat** promoted alveolar normalization and angiogenesis by upregulating HIF- $1\alpha$ , VEGF, and endothelial nitric oxide synthase (eNOS).[4]

#### **Context-Dependent Effects on Angiogenesis**

The pro-angiogenic effects of **Roxadustat** are context-dependent. While beneficial in wound healing and tissue repair, the potential for promoting pathological angiogenesis is a concern. However, in a mouse model of oxygen-induced retinopathy, **Roxadustat** was found to prevent pathological retinal angiogenesis.[10] The study suggested that **Roxadustat** primarily upregulates HIF- $1\alpha$  in retinal tissue, with only a modest increase in HIF- $2\alpha$ , a key mediator of pathological angiogenesis in the retina.[10]

#### **Quantitative Data on Pro-Angiogenic Effects**



| Model System                                                   | Key<br>Angiogenic<br>Markers      | Roxadustat<br>Treatment      | Quantitative<br>Effect                                                                | Reference(s) |
|----------------------------------------------------------------|-----------------------------------|------------------------------|---------------------------------------------------------------------------------------|--------------|
| Streptozotocin-<br>induced diabetic<br>rats (wound<br>healing) | VEGF, VEGFR2                      | Topical<br>application       | Upregulation of HIF- 1α/VEGF/VEGF R2 signaling and accelerated wound healing.         | [9]          |
| Human Umbilical<br>Vein Endothelial<br>Cells (HUVECs)          | Angiogenic<br>activity            | In vitro treatment           | Promoted angiogenic activity.                                                         | [9]          |
| Hyperoxia-<br>induced lung<br>injury (newborn<br>mice)         | HIF-1α, VEGF,<br>eNOS             | Intraperitoneal<br>injection | Upregulated expression, promoting alveolar normalization and angiogenesis.            | [4]          |
| Oxygen-induced retinopathy (mice)                              | Retinal<br>neovascularizatio<br>n | Intraperitoneal<br>injection | Prevention of oxygen-induced retinopathy without promoting pathological angiogenesis. | [10]         |

# Signaling Pathway: Roxadustat in Angiogenesis



Roxadustat's Pro-Angiogenic Mechanism via HIF-1α/VEGF Pathway





General Experimental Workflow for Preclinical Evaluation of Roxadustat's Off-Target Effects



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Roxadustat attenuates experimental pulmonary fibrosis in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]







- 4. Roxadustat: Not just for anemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roxadustat protects rat renal tubular epithelial cells from hypoxia-induced injury through the TGF-β1/Smad3 signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the therapeutic effects and mechanisms of Roxadustat on peritoneal fibrosis Based on the TGF-β/Smad pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roxadustat (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating Mitochondrial Dysfunction Induced by Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roxadustat promotes angiogenesis through HIF-1α/VEGF/VEGFR2 signaling and accelerates cutaneous wound healing in diabetic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- To cite this document: BenchChem. [Unraveling the Off-Target Activities of Roxadustat in Preclinical Settings: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761877#exploring-the-off-target-effects-of-roxadustat-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com